![molecular formula C26H26N4O4S B2497992 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868676-55-5](/img/structure/B2497992.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

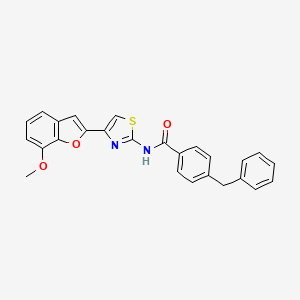

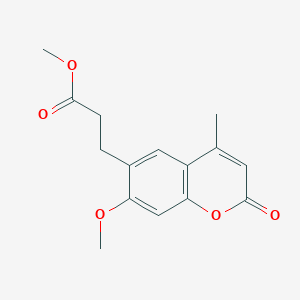

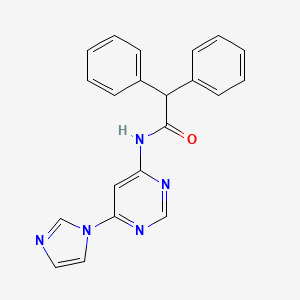

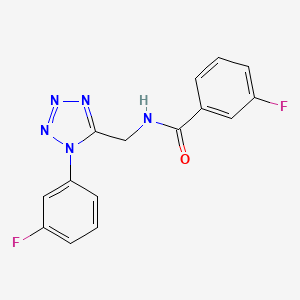

The synthesis of compounds related to "N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide" involves multi-step chemical processes, typically starting from benzimidazole derivatives. For example, a study described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the versatility of imidazolyl groups in medicinal chemistry syntheses (Morgan et al., 1990). Another example is the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides, showcasing the complexity and diversity of synthetic routes (Gangapuram & Redda, 2009).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and computational chemistry. For example, the guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide was characterized using NMR, IR spectroscopy, and elemental analysis to confirm its structure (Balewski & Kornicka, 2021).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of bioactive molecules featuring sulphonamido quinazolinyl imidazole highlights the potential of these compounds in biological and pharmacological applications (Patel et al., 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a crucial role in the application and handling of these compounds. The crystal packing and hydrogen bonding patterns of similar compounds have been explored to understand their solid-state behaviors and stability (Saeed et al., 2020).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group transformations, are essential for the compound's applications in synthesis and drug design. For instance, the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer evaluation demonstrate the importance of chemical modifications for biological activity (Ravinaik et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophysiological Activity

Research has explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides. These compounds have shown potency in in vitro assays comparable to that of known class III agents, indicating their potential in modulating cardiac electrophysiological properties (Morgan et al., 1990).

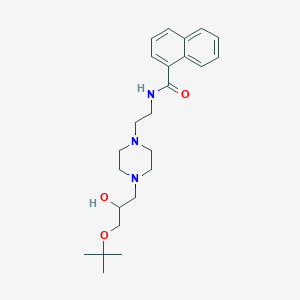

Antihypertensive Properties

Another study focused on the discovery of nonpeptide angiotensin II receptor antagonists within a series of N-(biphenylylmethyl)imidazoles. These compounds exhibited potent antihypertensive effects upon oral administration, highlighting their potential in hypertension treatment (Carini et al., 1991).

Antipsychotic Potential

2-Phenyl-4-(aminomethyl)imidazoles were designed as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics. These compounds were evaluated for their ability to block dopamine D2 receptor binding, suggesting their potential application in antipsychotic therapy (Thurkauf et al., 1995).

Synthesis and Spectral Analysis

The preparation and NMR spectra of substituted 2-phenyl-5,5-dialkylimidazolinones have been documented, providing insights into the structural and electronic characteristics of these compounds. This research contributes to the understanding of their chemical properties and potential applications in various scientific fields (Sedlák et al., 1997).

Green Synthesis Methods

Efforts have also been made towards developing green, one-pot, solvent-free synthesis methods for tetrasubstituted imidazoles, utilizing Brønsted acidic ionic liquids as catalysts. This approach emphasizes the importance of environmentally friendly synthesis techniques in scientific research (Davoodnia et al., 2010).

Wirkmechanismus

Target of Action

The compound, also known as N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, primarily targets Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell division and the cell cycle, making them important targets for compounds with potential anticancer activity.

Mode of Action

It is known that the compound interacts with its targets, potentially inhibiting their activity . This interaction can lead to changes in the cell cycle and cell division, which could result in the death of cancer cells.

Biochemical Pathways

The compound’s interaction with Aurora kinase A and Cyclin-dependent kinase 2 affects the cell cycle, a complex biochemical pathway that controls cell division . By inhibiting these proteins, the compound can disrupt the normal progression of the cell cycle, leading to cell death.

Pharmacokinetics

A study on similar compounds suggests that they may have favorable pharmacokinetic profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and effectiveness as a drug.

Result of Action

The result of the compound’s action is the potential inhibition of cell division, leading to cell death . This makes the compound a potential candidate for anticancer therapy.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O4S/c1-30(17-21-8-5-15-34-21)35(32,33)22-13-11-18(12-14-22)26(31)27-20-7-4-6-19(16-20)25-28-23-9-2-3-10-24(23)29-25/h2-4,6-7,9-14,16,21H,5,8,15,17H2,1H3,(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTPJKONQGQZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2497909.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2497912.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)

![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)

![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)

![4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2497922.png)

![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)

![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)